molecular formula C20H13F3N2O2 B296359 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue B296359
Poids moléculaire: 370.3 g/mol
Clé InChI: BJLGMVSRCCPPDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as OTAPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OTAPA is a potent inhibitor of the protein kinase CK2, which plays a critical role in a variety of cellular processes, including cell growth, proliferation, and survival. In

Applications De Recherche Scientifique

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and infectious diseases. As a CK2 inhibitor, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been studied for its potential use in treating viral infections, such as HIV and hepatitis C.

Mécanisme D'action

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide acts as a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in a variety of cellular processes. CK2 has been shown to be overexpressed in various cancer types, and its inhibition has been proposed as a potential therapeutic strategy. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide binds to the ATP-binding site of CK2, thereby inhibiting its activity and preventing downstream signaling pathways.
Biochemical and Physiological Effects:
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. In addition, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for tumor growth and metastasis. In models of neurodegenerative diseases, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to protect against oxidative stress and inflammation, which are key contributors to disease progression.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages as a research tool, including its high potency and specificity for CK2 inhibition. However, there are also some limitations to its use in lab experiments. For example, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has a relatively short half-life in vivo, which can limit its efficacy in animal models. In addition, the solubility of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can be a challenge, and special formulations may be required to achieve optimal results.

Orientations Futures

There are several future directions for research on 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more potent and selective CK2 inhibitors, which could have even greater therapeutic potential. Another area of interest is the exploration of the role of CK2 in other diseases, such as autoimmune disorders and metabolic diseases. Furthermore, the use of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects. Overall, the continued study of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide and its mechanism of action could lead to the development of novel therapeutic strategies for a variety of diseases.

Méthodes De Synthèse

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can be synthesized through a multistep process involving the reaction of various reagents, such as 2-aminobenzoic acid, trifluoroacetic anhydride, and 2-(trifluoromethyl)aniline. The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has been described in detail in several research articles, and the compound has been successfully synthesized using different methods.

Propriétés

Formule moléculaire

C20H13F3N2O2

Poids moléculaire

370.3 g/mol

Nom IUPAC

2-(2-oxobenzo[cd]indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H13F3N2O2/c21-20(22,23)14-8-1-2-9-15(14)24-17(26)11-25-16-10-4-6-12-5-3-7-13(18(12)16)19(25)27/h1-10H,11H2,(H,24,26)

Clé InChI

BJLGMVSRCCPPDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

SMILES canonique

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.